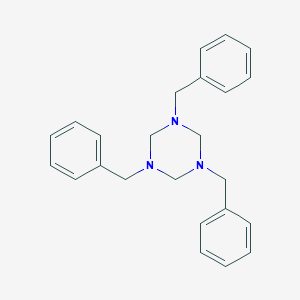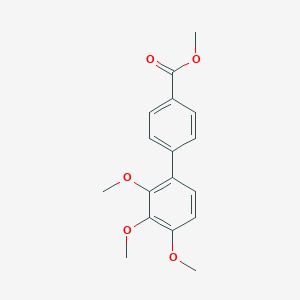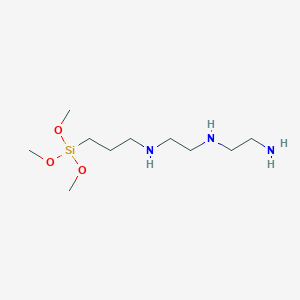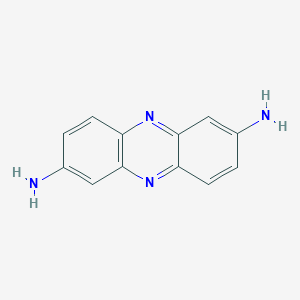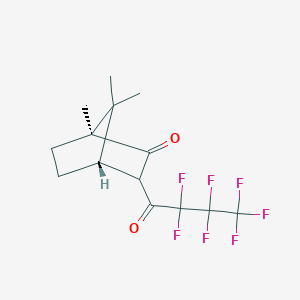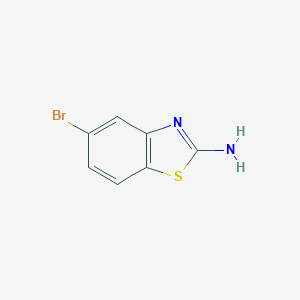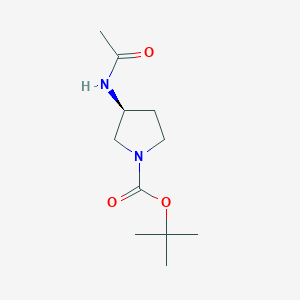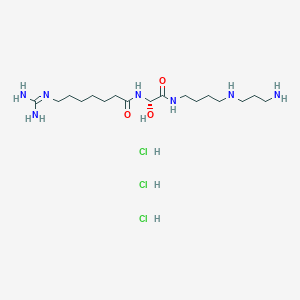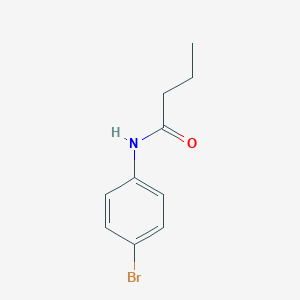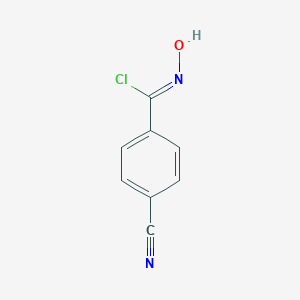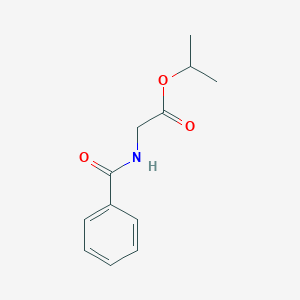
Isopropyl 2-benzamidoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-benzamidoacetate, also known as IBAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-benzamidoacetate has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Isopropyl 2-benzamidoacetate has been shown to inhibit the activity of a protein called human topoisomerase II alpha, which is involved in DNA replication and transcription. Inhibition of this protein can lead to cell death, making Isopropyl 2-benzamidoacetate a potential anticancer agent.
Another potential application of Isopropyl 2-benzamidoacetate is in the field of neuroscience. Isopropyl 2-benzamidoacetate has been shown to have anxiolytic and antidepressant effects in animal models. It is believed that these effects are due to Isopropyl 2-benzamidoacetate's ability to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Wirkmechanismus
The mechanism of action of Isopropyl 2-benzamidoacetate is not fully understood. However, it is known that Isopropyl 2-benzamidoacetate inhibits the activity of human topoisomerase II alpha by binding to the enzyme's active site. This inhibition leads to the formation of a complex between Isopropyl 2-benzamidoacetate and the enzyme, which ultimately leads to cell death.
Biochemische Und Physiologische Effekte
Isopropyl 2-benzamidoacetate has been shown to have several biochemical and physiological effects. In addition to its anticancer and anxiolytic effects, Isopropyl 2-benzamidoacetate has also been shown to have anti-inflammatory properties. It is believed that these properties are due to Isopropyl 2-benzamidoacetate's ability to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Isopropyl 2-benzamidoacetate in lab experiments is its high purity and stability. Isopropyl 2-benzamidoacetate can be easily synthesized and purified, making it an ideal compound for scientific research. However, one of the limitations of using Isopropyl 2-benzamidoacetate is its relatively low solubility in water. This can make it difficult to administer Isopropyl 2-benzamidoacetate to cells or animals in experiments.
Zukünftige Richtungen
There are several future directions for research on Isopropyl 2-benzamidoacetate. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another potential direction is to study its effects on other neurotransmitters in the brain and its potential as a treatment for other psychiatric disorders such as schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of Isopropyl 2-benzamidoacetate and its effects on other enzymes and pathways in the body.
Conclusion
In conclusion, Isopropyl 2-benzamidoacetate is a promising chemical compound with potential applications in various fields of scientific research. Its ability to inhibit the activity of human topoisomerase II alpha makes it a potential anticancer agent, while its anxiolytic and anti-inflammatory properties make it a potential treatment for other diseases. Further research is needed to fully understand the mechanism of action of Isopropyl 2-benzamidoacetate and its potential applications in scientific research.
Synthesemethoden
The synthesis of Isopropyl 2-benzamidoacetate involves the reaction between isopropyl chloroacetate and benzamide in the presence of a base such as potassium carbonate. The reaction yields Isopropyl 2-benzamidoacetate as a white crystalline solid with a melting point of 65-67°C. The purity of Isopropyl 2-benzamidoacetate can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
1776-56-3 |
|---|---|
Produktname |
Isopropyl 2-benzamidoacetate |
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
propan-2-yl 2-benzamidoacetate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
CMCPDXPCMOUWIY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)OC(=O)CNC(=O)C1=CC=CC=C1 |
Synonyme |
N-Benzoylglycine 1-Methylethyl Ester; Hippuric Acid Isopropyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B52237.png)
